molecular formula C40H28N2O7 B11530920 4,4'-oxybis[N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide]

4,4'-oxybis[N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide]

Cat. No.: B11530920
M. Wt: 648.7 g/mol
InChI Key: PRJIAFVROQUHSQ-UHFFFAOYSA-N
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Description

4,4’-oxybis[N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibenzofuran core, which is a heterocyclic organic compound consisting of fused benzene and furan rings. The presence of methoxy and benzamide groups further enhances its chemical reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-oxybis[N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide] typically involves multi-step organic reactions. One common method includes the initial formation of the dibenzofuran core, followed by the introduction of methoxy groups through methylation reactions. The benzamide groups are then attached via amide bond formation, often using reagents such as benzoyl chloride and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4’-oxybis[N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The methoxy and benzamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with different properties.

Scientific Research Applications

4,4’-oxybis[N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide] has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4’-oxybis[N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide] involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as modulation of signaling pathways or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-oxybis[N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide] stands out due to its specific combination of functional groups and structural features, which confer unique reactivity and potential applications. Its dibenzofuran core and methoxybenzamide groups provide a versatile platform for further chemical modifications and applications in various scientific fields.

Properties

Molecular Formula

C40H28N2O7

Molecular Weight

648.7 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-4-[4-[(2-methoxydibenzofuran-3-yl)carbamoyl]phenoxy]benzamide

InChI

InChI=1S/C40H28N2O7/c1-45-37-19-29-27-7-3-5-9-33(27)48-35(29)21-31(37)41-39(43)23-11-15-25(16-12-23)47-26-17-13-24(14-18-26)40(44)42-32-22-36-30(20-38(32)46-2)28-8-4-6-10-34(28)49-36/h3-22H,1-2H3,(H,41,43)(H,42,44)

InChI Key

PRJIAFVROQUHSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C(=O)NC6=C(C=C7C8=CC=CC=C8OC7=C6)OC

Origin of Product

United States

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